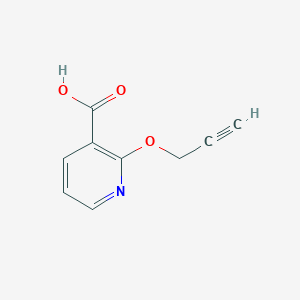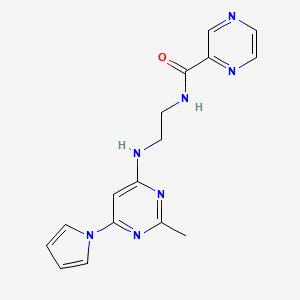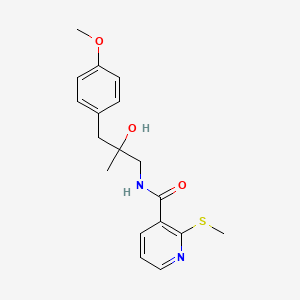![molecular formula C19H19N3O3 B2490184 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide CAS No. 849764-10-9](/img/structure/B2490184.png)
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related cyano-enamide compounds involves reactions like nucleophilic vinylic substitution, enamine cyclization, and reactions with alkynes. For instance, the synthesis of a structurally similar compound involved reacting the lithium salt of ethyl cyanoacetate with O-methyl-4-chloroben-zohydroximoyl fluoride (Johnson et al., 2006).
Molecular Structure Analysis
- X-ray diffraction techniques and ab initio quantum mechanics have been used to determine the crystal and molecular structure of related cyano compounds, revealing details like bond distances, angles, and electron delocalization in the structure (Duchamp et al., 1983).
Chemical Reactions and Properties
- Cyano-enamide compounds have been studied for various chemical reactions, like the formation of a strained tricyclic [2.2]paracyclophane derivative through a topochemical reaction (Maekawa et al., 1991).
Physical Properties Analysis
- The study of physical properties such as density, viscosity, and ultrasonic velocity in solutions of related compounds like N-phenyl-3-(pyridin-4-yl) prop-2-enamide can provide insights into molecular interactions and the effect of the solute on solvent structure (Tekade et al., 2015).
Chemical Properties Analysis
- Detailed spectroscopic analyses, including NMR, UV–Visible, FT-IR, and mass spectroscopy, have been carried out on similar compounds to understand their chemical properties and reactivity (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has explored the preparation and characterization of various novel compounds through the manipulation of cyano-containing enaminones and their derivatives. For instance, the synthesis of pyrrole derivatives via ruthenium-catalyzed oxidative cyclization demonstrates the compound's role in generating new chemical entities with potentially valuable properties (K. Murugan & Shiuh‐Tzung Liu, 2013) [https://consensus.app/papers/preparation-substituted-pyrroles-ruiicatalyzed-murugan/9a33f4815b725e5fb739792b696b5392/?utm_source=chatgpt].
Heterocyclic Chemistry
The compound's utility in heterocyclic chemistry is highlighted by its involvement in the synthesis of pyrazolo[3,4-b]pyridines and other heterocyclic structures. These syntheses contribute to the field by providing access to a variety of heterocyclic compounds with potential application in drug discovery and material science (J. Quiroga et al., 1999) [https://consensus.app/papers/three-3aryl5cyanopyrazolo34bpyridines-quiroga/03d7068a45b5500ab7783495028b0729/?utm_source=chatgpt].
Chemical Characterization and Structural Analysis
Several studies focus on the chemical characterization and structural analysis of derivatives, offering insights into their molecular structures, bonding characteristics, and electronic properties. These findings are crucial for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science (James E. Johnson et al., 2006) [https://consensus.app/papers/synthesis-characterization-analysis-ethyl-johnson/1b6174d69f8a5726840c270185f84c31/?utm_source=chatgpt].
Potential Biological Activities
While the specific compound "2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide" and its direct biological activities are not detailed in the provided research, the structural motifs present in its derivatives are often explored for their biological activities. Research into similar compounds has revealed potential antitumor, antioxidant, and antimicrobial activities, suggesting areas for future investigation into the biological applications of this compound and its derivatives (S. Kantevari et al., 2011) [https://consensus.app/papers/facile-diversityoriented-synthesis-evaluation-novel-kantevari/34dccca00f9d56618b3ba058040f61a0/?utm_source=chatgpt].
Propiedades
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-5-14(11-18(17)25-2)7-9-22-19(23)16(12-20)10-15-4-3-8-21-13-15/h3-6,8,10-11,13H,7,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPLEVYTPSIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)


![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)


